molecular formula C12H13NO2 B2998206 [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol CAS No. 874468-51-6

[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol

Cat. No.: B2998206
CAS No.: 874468-51-6
M. Wt: 203.241
InChI Key: DKEGWDUJJTYEMQ-UHFFFAOYSA-N
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Description

[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a furan-derived compound featuring a hydroxymethyl group at the 2-position of the furan ring and a substituted benzene ring (3-amino-2-methylphenyl) at the 5-position.

Properties

IUPAC Name

[5-(3-amino-2-methylphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEGWDUJJTYEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Key analogs differ in the position and nature of substituents on the benzene ring (Table 1):

Compound Name Substituents on Benzene Ring Molecular Formula Molecular Weight Key Features Evidence ID
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol 3-Amino, 2-methyl C₁₂H₁₃NO₂ 219.24* Electron-donating groups enhance solubility [12, 15]
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol 4-Amino, 2-methyl C₁₂H₁₃NO₂ 219.24 Structural isomer; altered electronic effects [12]
[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol 3-Amino, 4-methoxy C₁₂H₁₃NO₃ 219.24 Methoxy group increases lipophilicity [15]
[5-(2-Amino-4-methoxy-phenyl)furan-2-yl]methanol 2-Amino, 4-methoxy C₁₂H₁₃NO₃ 219.24 Steric hindrance from 2-amino group [17]
[5-(2-Chloro-4-nitro-phenyl)furan-2-yl]methanol 2-Chloro, 4-nitro C₁₁H₈ClNO₄ 253.64 Electron-withdrawing groups reduce reactivity [11]
[5-(2-Methoxy-4-nitro-phenyl)furan-2-yl]methanol 2-Methoxy, 4-nitro C₁₂H₁₁NO₅ 249.22 Nitro group enhances stability [18]

*Calculated based on similar analogs.

Key Observations :

  • Electron-donating groups (e.g., amino, methoxy) improve solubility and facilitate hydrogen bonding, making these compounds suitable for pharmaceutical applications .
  • Electron-withdrawing groups (e.g., nitro, chloro) increase molecular weight and stability but reduce reactivity in nucleophilic reactions .

Physicochemical Properties

  • Solubility: Amino and hydroxymethyl groups enhance water solubility, whereas methoxy and nitro groups increase lipophilicity .
  • Thermal Stability : Nitro-substituted analogs exhibit higher thermal stability due to strong electron-withdrawing effects .
  • Boiling/Melting Points: Compounds with polar groups (e.g., [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol) have higher boiling points (~390°C) compared to non-polar derivatives .

Biological Activity

[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a furan ring, an amino group, and a methanol moiety, which contribute to its chemical reactivity and biological interactions. The furan ring is known for its presence in various biologically active molecules, while the amino group enhances the potential for hydrogen bonding with biological targets, suggesting possible roles in enzyme interactions and receptor binding .

1. Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation. For instance, derivatives containing furan rings have demonstrated significant antiproliferative effects against various cancer cell lines, with some exhibiting IC50 values as low as 0.06 µM . The mechanism appears to involve the inhibition of tubulin polymerization, leading to apoptosis in cancer cells .

2. Anti-inflammatory Properties

Research suggests that this compound may also possess anti-inflammatory activities. Compounds with amino substitutions are often explored for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses .

3. Enzyme Interaction

This compound is being investigated as a biochemical probe for studying enzyme activity and protein interactions. Its structural features allow it to bind selectively to certain enzymes, which could be utilized to elucidate biochemical pathways relevant to various diseases .

The proposed mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, influencing biochemical pathways associated with disease processes. For example, the interaction with tubulin suggests a role in disrupting microtubule dynamics, which is critical for cancer cell division .

Research Findings and Case Studies

StudyFindingsBiological Activity
Study on furan derivativesIdentified significant antiproliferative effects against A549 lung cancer cellsAnticancer
Investigation of amino-substituted compoundsDemonstrated modulation of inflammatory cytokinesAnti-inflammatory
Enzyme interaction studiesShowed potential as a biochemical probe for enzyme activityEnzyme interaction

Q & A

Q. What are the common synthetic routes for [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the furan core via condensation of 5-methylfurfural with a vinylating agent under basic conditions to introduce the vinyl group .
  • Step 2: Reduction of intermediate aldehydes or ketones using agents like NaBH₄ or LiAlH₄ to introduce the methanol group .
  • Step 3: Functionalization of the aromatic ring (e.g., nitration followed by reduction to introduce the amino group) .

Key Considerations:

  • Purity control via column chromatography or recrystallization.
  • Use of silica-supported cobalt nanoparticles for catalytic efficiency in reductive steps .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of the furan ring, substituents, and amino group .
  • X-ray Crystallography: To resolve stereochemical ambiguities. SHELX software (e.g., SHELXL, SHELXS) is widely used for refinement .
  • Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation patterns .

Data Cross-Verification:

  • Combine HPLC (for purity assessment) with NMR to resolve spectral overlaps .

Q. What are the typical reaction pathways involving this compound?

  • Oxidation: Conversion of the methanol group to carboxylic acids using enzymes like 5-(hydroxymethyl)furfural oxidase, which operates under ambient conditions .
  • Electrophilic Substitution: Halogenation or nitration of the furan or aromatic ring .
  • Reductive Amination: For modifying the amino group in drug discovery applications .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up in academic settings?

Methodological Strategies:

  • Catalytic Systems: Replace stoichiometric reagents with catalytic processes (e.g., cobalt nanoparticles for hydrogenation) .
  • Enzymatic Oxidation: Use engineered oxidases (e.g., FAD-dependent enzymes) for selective oxidation, achieving >90% yield under mild conditions .
  • Solvent Optimization: Switch from THF to ethanol/water mixtures to improve solubility and reduce side reactions .

Challenges:

  • Catalyst deactivation in the presence of amino groups; mitigate via protective group strategies .

Q. How to resolve contradictions in spectral data for structural assignments?

Case Example: Discrepancies in NMR chemical shifts due to tautomerism or solvent effects.

  • Solution:
    • Perform variable-temperature NMR to identify dynamic equilibria.
    • Cross-validate with X-ray data (using SHELXL refinement) .
    • Utilize DFT calculations (e.g., B3LYP functional) to predict shifts and compare with experimental data .

Reference Data:

TechniqueApplicationExample Outcome
VT-NMRDetect tautomeric formsShift convergence at low temps
DFT (B3LYP)Predict ¹³C NMR shifts<2 ppm deviation from experiment

Q. What are the emerging applications in biomedicine and materials science?

  • Anticancer Research: Analogues (e.g., ML167) inhibit Clk4 kinase, a target in leukemia. Biological activity is confirmed via MTT assays .
  • Polymer Chemistry: Oxidation to furan-2,5-dicarboxylic acid (FDCA), a renewable monomer for polyesters .
  • Antioxidant Studies: Scavenging of free radicals measured via DPPH assays; EC₅₀ values correlate with substituent electronic effects .

Mechanistic Insights:

  • The amino group enhances hydrogen-bonding interactions with biological targets (e.g., kinases) .

Data Contradiction Analysis

Q. Why do different studies report varying oxidative stability for this compound?

Root Causes:

  • Solvent Effects: Aqueous vs. organic solvents alter hydration of intermediates, affecting oxidation rates .
  • Catalyst Selectivity: Metal catalysts (e.g., CrO₃) may over-oxidize the amino group, while enzymes preserve functionality .

Resolution Framework:

  • Compare reaction conditions across studies and standardize protocols (e.g., pH, temperature).

Q. How to address challenges in crystallizing this compound for X-ray analysis?

  • Co-Crystallization: Use small-molecule additives (e.g., crown ethers) to improve lattice packing.
  • Cryo-Cooling: Reduce thermal motion for higher resolution. SHELXD is effective for solving phases in low-symmetry space groups .

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